molecular formula C18H20N4O2S B15099050 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B15099050
M. Wt: 356.4 g/mol
InChI Key: OVCFSNINKCZYTG-UHFFFAOYSA-N
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Description

The compound 5-(3-ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine features a 1,2,4-triazole core substituted at position 5 with a 3-ethoxyphenyl group, at position 3 with a (4-methoxyphenyl)methylthio moiety, and at position 4 with an amine group. This structure combines electron-donating alkoxy groups (ethoxy and methoxy) with a thioether linkage, which may enhance lipophilicity and influence biological activity.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4O2S/c1-3-24-16-6-4-5-14(11-16)17-20-21-18(22(17)19)25-12-13-7-9-15(23-2)10-8-13/h4-11H,3,12,19H2,1-2H3

InChI Key

OVCFSNINKCZYTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Substitution Reactions: The ethoxyphenyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents like ethyl bromide and methoxybenzyl chloride.

    Thioether Formation: The methylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the aromatic substituents.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities due to its structural features.

Medicine

Medicinally, triazole derivatives are known for their antifungal properties. This compound could be investigated for its potential use in treating fungal infections or other diseases.

Industry

In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The ethoxyphenyl and methoxyphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and biological activities of analogous 1,2,4-triazole derivatives:

Compound Name Substituents (Positions) Functional Groups Biological Activity Synthesis Method References
Target Compound 5: 3-Ethoxyphenyl; 3: (4-Methoxyphenyl)methylthio; 4: Amine Thioether, Amine, Alkoxy Not explicitly reported (similar compounds show antimicrobial) Likely S-alkylation of triazole-3-thiol -
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol 5: Phenyl; 3: Thioether-linked secondary alcohol Secondary alcohol, Alkoxy Antifungal, Antibacterial S-alkylation with Cs₂CO₃, reduction with NaBH₄
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 4: Ethoxyphenyl; 5: Methoxyphenyl Ketone, Alkoxy Not reported Cyclization of thiol precursors
5-(3-Ethoxyphenyl)-4-[(E)-(4-methylbenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione 5: 3-Ethoxyphenyl; 4: Schiff base Thione, Schiff base Not explicitly reported Condensation with benzaldehyde derivatives
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione 3: Thiadiazole-thioether; 5: Phenyl Thiadiazole, Thione Antimicrobial (inferred from thiadiazole moieties) Nucleophilic substitution
3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles 5: Trimethoxyphenyl; 3: Methylthio Trimethoxy, Thioether Anticancer (inferred from trimethoxy groups) NaOH/InCl₃-mediated alkylation
4-Allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol 4: Allyl; 5: Chlorophenoxyethyl Thiol, Halogen Antimicrobial (explicitly stated) Halogenation and alkylation

Key Observations

Thioether and thione groups contribute to metal-binding capabilities, relevant to enzyme inhibition . Halogenated derivatives (e.g., 4-chlorophenyl in ) show pronounced antimicrobial effects due to increased electrophilicity .

Synthetic Strategies :

  • S-alkylation using Cs₂CO₃ is a common method for introducing thioether groups .
  • Schiff base formation (e.g., in ) enables structural diversity for targeting specific receptors .

Biological Activity Trends :

  • Compounds with secondary alcohols () or thiadiazole moieties () exhibit broad-spectrum antimicrobial activity .
  • Trimethoxyphenyl derivatives () are associated with anticancer properties due to tubulin inhibition .

Biological Activity

5-(3-Ethoxyphenyl)-3-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring a triazole ring substituted with ethoxy and methoxy groups, suggests potential therapeutic applications through its interactions with various biological targets.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C_{16}H_{18}N_4O_2S
  • Molecular Weight : Approximately 356.4 g/mol

The presence of the ethoxyphenyl and methoxyphenyl groups enhances its binding affinity to biological targets, which may contribute to its pharmacological effects.

Triazole derivatives are known primarily for their role as enzyme inhibitors. The biological activity of this compound is attributed to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, leading to altered cellular processes.
  • Cytokine Modulation : Studies on related triazole derivatives have indicated their ability to modulate cytokine release, impacting immune responses.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

Microorganism Activity
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate efficacy
Fungal strainsSignificant antifungal activity

Anti-inflammatory Effects

In vitro studies on related compounds have demonstrated anti-inflammatory properties through the modulation of cytokines such as TNF-α and IL-6. For example:

  • Compounds similar to this compound have been shown to reduce TNF-α production by approximately 44–60% in stimulated human peripheral blood mononuclear cells (PBMC) cultures .

Cytotoxicity and Safety Profile

Toxicity assessments indicate that derivatives of triazoles generally exhibit low toxicity at therapeutic doses. In studies involving PBMC cultures:

  • Viability rates remained high (94.71–96.72%) at doses up to 100 µg/mL .

Case Studies and Research Findings

Recent studies have focused on synthesizing new triazole derivatives and evaluating their biological activities:

  • Study on Anti-inflammatory Properties :
    • A series of triazole derivatives were synthesized and tested for their ability to inhibit cytokine release in PBMCs. The most effective compounds significantly reduced TNF-α levels while maintaining low cytotoxicity .
  • Antifungal Evaluations :
    • Triazole derivatives were assessed for antifungal activity against strains such as Aspergillus niger and Mucor species. Compounds with specific structural features exhibited enhanced antifungal efficacy compared to standard treatments .

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